(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Overview
Description
“(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid” is a type of boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are used as building blocks and synthetic intermediates .
Molecular Structure Analysis
The molecular structure of boronic acids plays a crucial role in their reactivity and function. The boronic acid moiety has become a very important functional group since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings . The chemical shift of the boronic acid transforming into the boronate ester can be monitored at pHs ranging from 2 to 10 .Chemical Reactions Analysis
Boronic acids are involved in a variety of chemical reactions. They are used in Suzuki-Miyaura couplings, Petasis reactions, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are crucial for their function. For instance, the necessity to use pHs above their pKa’s to induce complexation, and that the pKa’s change in the presence of diols .Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a palladium catalyst and an organoboron reagent (like the compound ) under mild and functional group tolerant reaction conditions .
- Results : The SM coupling has been successful in creating new carbon-carbon bonds, which is fundamental in the synthesis of many organic compounds .
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Synthesis of Boronic Acids and Boronates
- Field : Organic Synthesis
- Application : This compound can be used in the synthesis of boronic acids and boronates .
- Method : Various methods exist, including the use of Grignard reagents with pinacolborane at ambient temperature, or the use of electroreductive conditions with pinacolborane .
- Results : These methods have been successful in producing boronic esters in good to excellent yields .
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Catalyst for Regioselective Activation
- Field : Catalysis
- Application : Borinic acid derivatives, such as this compound, have been used as catalysts for regioselective activation of polyols or epoxide opening .
- Method : While the exact method isn’t specified, it likely involves the use of the compound as a catalyst in a reaction involving polyols or epoxides .
- Results : The use of these catalysts has allowed for regioselective activation, improving the efficiency and selectivity of these reactions .
Safety And Hazards
Future Directions
The future directions of boronic acid research involve developing more efficient and cost-effective synthesis methods, improving solubility in aqueous solutions, identifying potential applications in materials science, and optimizing drug-like properties for potential drug discovery. The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(5-chloro-2-phenylmethoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-10-6-11(13(16)17)12(15-7-10)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGGDQWIOLAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681520 | |
Record name | [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid | |
CAS RN |
850864-58-3 | |
Record name | B-[5-Chloro-2-(phenylmethoxy)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850864-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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